molecular formula C23H29FN4O7 B1671023 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 220120-14-9

4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1671023
CAS No.: 220120-14-9
M. Wt: 492.5 g/mol
InChI Key: LTBKOSQVBVYJKW-UHFFFAOYSA-N
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Description

E-5842 is a small molecule drug that acts as a sigma-1 receptor modulator. It was developed by Esteve Pharmaceuticals S.A. and has been investigated for its potential therapeutic applications in treating psychotic disorders and behavioral disorders. The compound has shown high affinity for sigma-1 receptors, which are chaperone proteins that interact with other proteins, such as N-methyl-D-aspartate receptors and opioid receptors, modulating their activity .

Chemical Reactions Analysis

E-5842 undergoes various chemical reactions, including:

Properties

CAS No.

220120-14-9

Molecular Formula

C23H29FN4O7

Molecular Weight

492.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H21FN4.C6H8O7/c18-17-5-3-15(4-6-17)16-7-11-21(12-8-16)9-1-2-10-22-14-19-13-20-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,13-14H,1-2,8-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LTBKOSQVBVYJKW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-fluorophenil)-1,2,3,4-tetrahydro-1-(4-(1,2,4-triazol-1-il)butyl)pyridine citrate
E 5842
E-5842
E5842

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid

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